

# Application Notes: In Vitro Caspase Activity Assay with Ac-LEVD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ac-LEVD-CHO	
Cat. No.:	B3037022	Get Quote

#### Introduction

Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis) and inflammation.[1] Inflammatory caspases, including caspase-1, -4, -5, and -11, play a pivotal role in innate immunity by triggering pyroptosis, a pro-inflammatory form of cell death, in response to pathogenic stimuli.[2][3] Caspase-4, in particular, acts as a direct sensor for intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, initiating the non-canonical inflammasome pathway.[1][4] The measurement of caspase-4 activity is crucial for studying inflammatory diseases, innate immunity, and for the discovery of novel therapeutic agents that modulate these pathways.

The peptide aldehyde, N-Acetyl-Leu-Glu-Val-Asp-CHO (**Ac-LEVD-CHO**), serves as a reversible and potent inhibitor of caspase-4.[5][6] This peptide sequence is also utilized in fluorogenic substrates, such as Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin), for the sensitive detection of caspase-4 activity in vitro.

# **Principle of the Fluorometric Assay**

The in vitro caspase-4 activity assay is based on the enzymatic cleavage of a synthetic fluorogenic substrate. The substrate consists of the LEVD tetrapeptide sequence, which is preferentially recognized by caspase-4, conjugated to a fluorescent reporter molecule like AFC. In its uncleaved state, the substrate is non-fluorescent or exhibits low fluorescence. Upon cleavage by active caspase-4 at the aspartate residue, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured



using a fluorometer, and the rate of its increase is directly proportional to the caspase-4 activity in the sample.

# **Specificity of Ac-LEVD-Based Reagents**

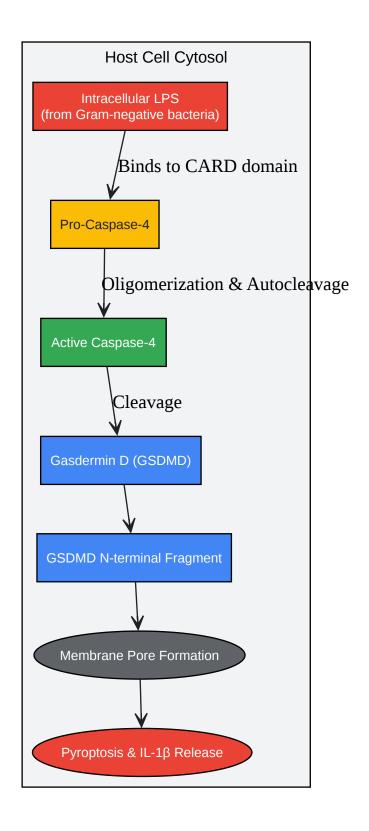
The LEVD sequence is a recognized cleavage motif for caspase-4. However, as with many caspase substrates, there can be a degree of cross-reactivity with other caspases.[7] Caspase-5, a human paralog of caspase-4, also recognizes the LEVD sequence.[7] Therefore, when using Ac-LEVD-based substrates, it is important to consider the cellular context and potentially use specific inhibitors to confirm the activity is attributable to caspase-4. **Ac-LEVD-CHO** can be used as a specific inhibitor in parallel experiments to validate that the observed activity is indeed from caspase-4.[8]

## **Applications**

- Enzyme Kinetics and Inhibitor Screening: The assay can be employed to determine the kinetic parameters of caspase-4 and to screen compound libraries for potential inhibitors.
- Inflammasome Research: It provides a method to quantify the activation of the non-canonical inflammasome in response to various stimuli.
- Drug Development: Useful for evaluating the efficacy of drugs targeting inflammatory pathways.
- Cell Death Studies: Allows for the quantitative measurement of pyroptosis and apoptosis mediated by caspase-4.

# **Diagrams**

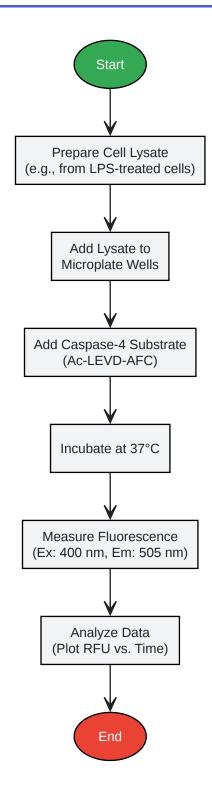




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Caption: Non-canonical inflammasome pathway leading to Caspase-4 activation.





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Caption: Experimental workflow for the in vitro Caspase-4 activity assay.

# **Experimental Protocols**



# Protocol 1: In Vitro Caspase-4 Activity Assay (Fluorometric)

Objective: To quantify the activity of caspase-4 in cell lysates using a fluorogenic substrate.

#### Materials and Reagents:

Reagent	Example Supplier	Catalog Number
Caspase-4 Substrate, Ac- LEVD-AFC	Cepham Life Sciences	CLS-K114-100
Cell Lysis Buffer	Cepham Life Sciences	CLS-K114-100
2X Reaction Buffer	Cepham Life Sciences	CLS-K114-100
Dithiothreitol (DTT), 1M	Sigma-Aldrich	D9779
Purified Active Caspase-4	Enzo Life Sciences	ALX-201-054-U001
96-well black microplate	Corning	3603

#### Equipment:

- Fluorometric microplate reader with filters for 400 nm excitation and 505 nm emission.
- Incubator (37°C).
- Standard laboratory equipment (pipettes, centrifuges, etc.).

#### **Reagent Preparation:**

- Assay Buffer: Prepare 1X Reaction Buffer by diluting the 2X Reaction Buffer with deionized water. Add DTT to the 1X Reaction Buffer to a final concentration of 10 mM just before use.
- Cell Lysis Buffer: Prepare according to the manufacturer's instructions. Keep on ice.
- Caspase-4 Substrate: Reconstitute Ac-LEVD-AFC in DMSO to create a 1 mM stock solution.
   Store at -20°C.



#### **Assay Procedure:**

- Sample Preparation:
  - Induce pyroptosis in your cell line of interest (e.g., by treating with LPS).
  - Collect 1-5 x 10<sup>6</sup> cells and centrifuge at 500 x g for 5 minutes.
  - Resuspend the cell pellet in 50 μL of chilled Cell Lysis Buffer.
  - Incubate on ice for 10 minutes.
  - Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
  - Transfer the supernatant (cytosolic extract) to a new tube. This is your cell lysate.
  - Determine the protein concentration of the lysate.

#### Assay Reaction:

- Add 50 μL of cell lysate to each well of a 96-well black microplate. Adjust the volume with Cell Lysis Buffer to ensure equal protein concentration in each well (e.g., 50-200 μg of protein per well).
- Include a positive control (purified active caspase-4) and a negative control (lysate from untreated cells).
- $\circ$  Prepare the reaction mix: For each reaction, mix 50  $\mu$ L of 2X Reaction Buffer, 10  $\mu$ L of 1M DTT, and 5  $\mu$ L of 1 mM Ac-LEVD-AFC substrate.
- Add 50 μL of the reaction mix to each well containing the cell lysate.
- Incubate the plate at 37°C for 1-2 hours, protected from light.

#### Measurement:

 Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.



#### Data Analysis:

- Subtract the background fluorescence (from a well with buffer only) from all readings.
- Compare the fluorescence from the induced samples to the non-induced samples.
- The fold-increase in caspase-4 activity can be determined by dividing the fluorescence of the treated sample by the fluorescence of the untreated control.

### **Protocol 2: In Vitro Caspase-4 Inhibition Assay**

Objective: To determine the inhibitory effect of a compound on caspase-4 activity.

#### Procedure:

- Follow the steps for the Caspase-4 Activity Assay (Protocol 1).
- Before adding the reaction mix containing the substrate, add various concentrations of the
  test inhibitor (e.g., Ac-LEVD-CHO as a positive control for inhibition) to the wells containing
  the active cell lysate or purified caspase-4.
- Incubate with the inhibitor for 10-15 minutes at room temperature.
- Initiate the reaction by adding the Ac-LEVD-AFC substrate.
- Measure fluorescence as described above.

#### Data Analysis:

- Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).
- Plot the percentage of inhibition against the inhibitor concentration to generate a doseresponse curve.
- Calculate the IC50 value, which is the concentration of the inhibitor that reduces caspase-4 activity by 50%.



## **Data Presentation**

Table 1: Representative Data for Caspase-4 Activity Measurement

Sample	Total Protein (µg)	Relative Fluorescence Units (RFU)	Fold Increase in Activity
Untreated Control Lysate	100	150 ± 15	1.0
LPS-Treated Lysate	100	1250 ± 85	8.3
Purified Active Caspase-4 (Positive Control)	1	2500 ± 120	16.7
Buffer Blank	0	25 ± 5	N/A

Data are representative and should be generated from experimental measurements.

Table 2: Representative Data for Caspase-4 Inhibition by Ac-LEVD-CHO

Ac-LEVD-CHO Concentration (nM)	Average RFU	% Inhibition
0 (No Inhibitor)	2450	0%
1	2205	10%
10	1470	40%
25	1054	57%
50	613	75%
100	245	90%

Calculated IC50 for **Ac-LEVD-CHO**: ~18 nM Data are representative and should be generated from experimental measurements.



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- To cite this document: BenchChem. [Application Notes: In Vitro Caspase Activity Assay with Ac-LEVD-CHO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3037022#in-vitro-caspase-activity-assay-with-ac-levd-cho]

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